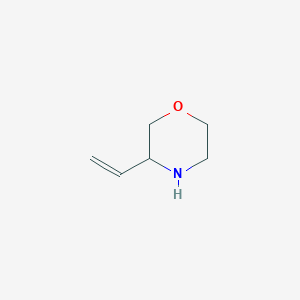

3-Vinylmorpholine

Overview

Description

3-Vinylmorpholine is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylmorpholine typically involves the vinylation of morpholine. One common method is the catalytic vinylation of morpholine with acetylene. This reaction is often carried out in the presence of a high-basicity system such as potassium hydroxide in dimethyl sulfoxide. The reaction conditions include atmospheric pressure and moderate temperatures to ensure optimal yield .

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using heterogeneous catalytic systems. For instance, nanostructured potassium hydroxide activated coal catalysts have been shown to be effective in promoting the vinylation process. This method not only enhances the efficiency of the reaction but also allows for better control over the product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylmorpholine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form ethylmorpholine derivatives.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Epoxides, aldehydes.

Reduction: Ethylmorpholine derivatives.

Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

3-Vinylmorpholine exhibits significant potential in drug development, particularly in the central nervous system (CNS) domain. Morpholine derivatives, including this compound, have been identified as effective scaffolds for creating drugs targeting various CNS disorders such as anxiety, depression, and neurodegenerative diseases. The morpholine ring enhances the pharmacokinetic properties of these compounds by improving their ability to cross the blood-brain barrier and interact with specific molecular targets.

Case Study: CNS Drug Candidates

Recent studies have highlighted several morpholine-containing pharmacophores that interact selectively with specific receptors involved in mood disorders and pain management. For instance, aryl-morpholines have shown promising results in modulating the activity of PI3K kinase family receptors, which are crucial in cellular signaling pathways related to cancer and neurodegeneration .

Antitumor Activity:

Another area of interest is the synthesis of thiazolyl-N-phenylmorpholine derivatives, which have demonstrated antitumor activity against various cancer cell lines (TK-10, MCF-7, UACC-62). These compounds were synthesized through reactions involving morpholine derivatives and showed potent growth inhibition in tested tumor cells .

Polymer Science

Polymerization Applications:

this compound can serve as a monomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions that can lead to the formation of functionalized polymers with tailored properties for specific applications. For example, polymers derived from this compound can be utilized in coatings, adhesives, and sealants due to their enhanced mechanical properties and chemical resistance.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 90 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Agricultural Chemistry

Fungicidal Applications:

Morpholine derivatives are known to be effective fungicides in agricultural applications. Compounds derived from morpholine, including this compound, have been studied for their ability to inhibit ergosterol biosynthesis in fungi, which is essential for fungal cell membrane integrity. This property makes them valuable in crop protection strategies against various fungal pathogens.

Case Study: Fungicidal Efficacy

Research has indicated that morpholine-based fungicides exhibit varying degrees of effectiveness against common agricultural pathogens. For instance, studies on ergosterol biosynthesis inhibitors have shown promising results in controlling diseases in cereal crops .

Mechanism of Action

The mechanism of action of 3-Vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows the compound to participate in a range of chemical reactions, enabling it to modify biological molecules and pathways. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

- 2-Phenylmorpholine

- 3-Methylmorpholine

- 4-Ethylmorpholine

Comparison: 3-Vinylmorpholine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other morpholine derivatives. While compounds like 2-Phenylmorpholine and 3-Methylmorpholine are primarily used for their structural properties, this compound’s vinyl group allows for a broader range of chemical modifications and applications .

Biological Activity

3-Vinylmorpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antiviral activities.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of morpholine with vinyl halides or through more complex synthetic routes involving multiple steps. The resulting compound features a vinyl group attached to the morpholine ring, which enhances its reactivity and biological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of morpholine derivatives, including this compound. A series of N-phenylmorpholine-thiazole derivatives were synthesized and tested against several tumor cell lines, including TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma). The results indicated significant growth inhibition in these cell lines, suggesting that the incorporation of morpholine into drug design can enhance antitumor efficacy.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-ethyl thiosemicarbazone derivative 7 | TK-10 | 5.0 | Potent growth inhibition |

| N-phenylmorpholine-thiazole derivative | MCF-7 | 12.6 | Selective inhibition |

| N-phenylmorpholine-thiazole derivative | UACC-62 | 15.2 | Moderate activity |

These findings are indicative of the structural importance of morpholine in developing effective anticancer agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV-1. Research has shown that certain morpholine derivatives can inhibit the function of viral proteins essential for replication. For instance, compounds targeting the Vif protein demonstrated specific inhibitory effects on viral replication in non-permissive cells expressing APOBEC3G, a cellular factor critical for antiviral defense.

In a study evaluating various analogues, one compound exhibited an IC50 of 6 µM against HIV-1 replication in H9 cells, highlighting the potential of morpholine-based compounds in antiviral therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the vinyl group enhances interactions with biological targets, while the morpholine ring contributes to solubility and bioavailability. SAR studies have indicated that modifications on the morpholine structure can significantly impact potency and selectivity against various molecular targets.

Case Study 1: Anticancer Properties

A recent investigation into a series of thiazole-morpholine derivatives demonstrated their efficacy against cancer cell lines. One notable compound showed remarkable selectivity and potency, achieving IC50 values that support further development as potential anticancer agents.

Case Study 2: Antiviral Mechanism

In another study focusing on HIV-1 inhibition, researchers synthesized multiple analogues based on this compound. The most effective compound not only inhibited viral replication but also increased cellular levels of APOBEC3G, thereby enhancing innate immunity against HIV .

Properties

IUPAC Name |

3-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXWAFEPQBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631268 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148860-48-4 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.